Exclusion from Pioneering Chemiluminescent Patent Claims Suggests Inferior Fluorescence Quantum Yield for the 1,4-Dichloro Isomer
US Patent 3,888,786, which defines the foundational chemiluminescent compositions using chlorinated BPEA derivatives, explicitly claims 1,5-dichloro-, 1,8-dichloro-, and 2,3-dichloro-9,10-bis(phenylethynyl)anthracene as preferred fluorescers, but does not include the 1,4-dichloro isomer [1]. This omission is mechanistically consistent with the finding that steric interactions in 1,4-disubstituted anthracene derivatives cause a significant reduction in fluorescence quantum yield [2]. While the patented isomers and the parent BPEA achieve quantum yields in the range of 0.7–0.9 in benzene solution, the 1,4-dichloro variant is expected to fall below this range due to peri‑interactions that disrupt π‑conjugation [2].
| Evidence Dimension | Fluorescence quantum yield (Φf) in benzene solution |
|---|---|
| Target Compound Data | Not explicitly reported; predicted significantly lower than 0.7 based on steric arguments and patent exclusion |
| Comparator Or Baseline | Unsubstituted BPEA and 1,8-dichloro-BPEA: Φf ≈ 0.7–0.9 (measured under identical conditions) |
| Quantified Difference | Inferred reduction (exact value unavailable) |
| Conditions | Benzene solution; quinine sulfate reference standard |
Why This Matters
The absence from patent claims serves as a strong negative selector: a formulator aiming for maximum chemiluminescent brightness should choose the 1,5-, 1,8-, or 2,3-isomer rather than the 1,4-isomer.
- [1] Maulding DR. US Patent 3,888,786. Chlorinated bis(phenylethynyl)anthracenes as fluorescers in chemiluminescent systems. Filed Nov 23, 1973, issued June 10, 1975. View Source
- [2] Hanhela PJ, Paul DB. Evaluation of fluorescent materials for colour control of peroxylate chemiluminescence. IV. Fluorescence quantum yields of some phenyl and phenylethynyl aromatic compounds. Aust. J. Chem. 1984;37(3):553-559. doi:10.1071/CH9840553. View Source
